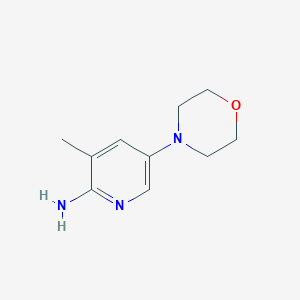

3-Methyl-5-(morpholin-4-YL)pyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-5-(morpholin-4-yl)pyridin-2-amine is a heterocyclic compound with the molecular formula C10H15N3O It is characterized by a pyridine ring substituted with a methyl group at the 3-position, a morpholine ring at the 5-position, and an amine group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(morpholin-4-yl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Buchwald-Hartwig amination reaction. This reaction typically uses a palladium catalyst, such as Pd(tBuBrettPhos)(allyl), in the presence of ammonia and sodium t-butanolate in 1,4-dioxane at 30°C for 4 hours . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up with careful control of reaction parameters to maintain product quality and consistency. The compound is typically purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3-Methyl-5-(morpholin-4-yl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

科学的研究の応用

Pharmacological Applications

3-Methyl-5-(morpholin-4-yl)pyridin-2-amine has been studied primarily for its role as a selective inhibitor of specific kinases, particularly in the context of cancer therapy. Its structural characteristics allow it to interact effectively with various biological targets.

1.1. Kinase Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of the Janus kinase (JAK) family, particularly JAK1 and TYK2. These kinases are critical in signaling pathways that regulate immune responses and hematopoiesis. Inhibiting these pathways can be beneficial in treating autoimmune diseases and certain cancers.

Case Study: GLPG3667 Development

The compound has been compared to GLPG3667, a selective ATP competitive inhibitor of TYK2. Research demonstrated that modifications at specific positions on the pyridine scaffold could enhance selectivity and potency against JAK1/TYK2 pathways, indicating that this compound may serve as a lead compound for further drug development aimed at these targets .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves several key steps that can be optimized to enhance yield and purity. Understanding the SAR is crucial for modifying the compound to improve its pharmacological properties.

2.1. Synthetic Pathways

The synthesis typically involves the reaction of 3-methylpyridin-2-amine with morpholine derivatives under controlled conditions to yield the desired product. Variations in reaction conditions such as temperature, solvent choice, and reaction time have been shown to affect the overall yield and purity of the compound.

2.2. Structure-Activity Relationships

The SAR studies indicate that substitutions at certain positions on the pyridine ring can significantly influence the compound's biological activity. For instance, modifications at the C5 position have been shown to enhance selectivity for TYK2 over JAK1, which is crucial for developing selective inhibitors with reduced side effects .

The applications of this compound in pharmacology underscore its potential as a therapeutic agent in treating diseases driven by aberrant kinase activity. Ongoing research into its synthesis and SAR will be critical in optimizing its efficacy and selectivity.

Future studies should focus on:

- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Broader Applications : Exploring potential uses in other therapeutic areas beyond oncology.

Through continued investigation, 3-Methyl-5-(morpholin-4-y)pyridin-2-amines' role in modern medicine could become increasingly significant as a targeted therapeutic agent against various diseases.

作用機序

The mechanism of action of 3-Methyl-5-(morpholin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of selective norepinephrine reuptake, affecting neurotransmitter levels in the brain . The compound’s structure allows it to bind to receptors or enzymes, modulating their activity and leading to various biological effects.

類似化合物との比較

Similar Compounds

3-Methyl-5-(morpholin-4-yl)pyridine: Lacks the amine group at the 2-position.

5-(Morpholin-4-yl)pyridin-2-amine: Lacks the methyl group at the 3-position.

3-Methyl-5-(piperidin-4-yl)pyridin-2-amine: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

3-Methyl-5-(morpholin-4-yl)pyridin-2-amine is unique due to the presence of both the morpholine ring and the amine group, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

生物活性

3-Methyl-5-(morpholin-4-YL)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antibacterial, and anticancer effects, supported by various studies and data tables.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits notable anti-inflammatory properties.

In Vitro Studies

In vitro assays revealed that the compound significantly inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The IC50 values for COX inhibition were reported as follows:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |

These values indicate that the compound has a moderate inhibitory effect on COX enzymes, which could be beneficial in treating inflammatory conditions .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The MIC values for this compound against selected bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Enterococcus faecalis | 11.29 |

These results suggest that the compound has potential as an antibacterial agent, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

Cytotoxicity Assays

In cytotoxicity assays, the compound demonstrated significant activity against several cancer cell lines. The following table presents the IC50 values obtained from these studies:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 12.0 |

| MCF7 (Breast Cancer) | 15.5 |

| A549 (Lung Cancer) | 10.7 |

These findings indicate that the compound may inhibit cancer cell proliferation effectively .

Case Studies

Case Study 1: Inflammatory Models

In a study using carrageenan-induced paw edema in rats, treatment with this compound resulted in a significant reduction in edema compared to control groups, supporting its anti-inflammatory potential.

Case Study 2: Anticancer Efficacy

A recent investigation into the effects of this compound on human cancer cell lines showed that it induces apoptosis through the activation of caspase pathways, further validating its role as a potential therapeutic agent in oncology .

特性

IUPAC Name |

3-methyl-5-morpholin-4-ylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-6-9(7-12-10(8)11)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUXNVVEMYPUMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。